molecular formula C31H43NO B12542049 3,5-Bis(4-octylphenyl)-1,2-oxazole CAS No. 143613-71-2

3,5-Bis(4-octylphenyl)-1,2-oxazole

Cat. No.: B12542049
CAS No.: 143613-71-2
M. Wt: 445.7 g/mol
InChI Key: MCECCQPVAMCIPZ-UHFFFAOYSA-N
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Description

3,5-Bis(4-octylphenyl)-1,2-oxazole is an organic compound characterized by its unique structure, which includes two octylphenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-octylphenyl)-1,2-oxazole typically involves the reaction of 4-octylbenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(4-octylphenyl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Oxazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-Bis(4-octylphenyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-octylphenyl)-1,2-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in π-π stacking interactions, while the octylphenyl groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.

Comparison with Similar Compounds

  • 3,5-Bis(4-hexylphenyl)-1,2-oxazole
  • 3,5-Bis(4-decylphenyl)-1,2-oxazole
  • 3,5-Bis(4-dodecylphenyl)-1,2-oxazole

Comparison: 3,5-Bis(4-octylphenyl)-1,2-oxazole is unique due to its specific octyl side chains, which influence its solubility, melting point, and electronic properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different physical and chemical behaviors, making it suitable for specific applications in materials science and organic electronics.

Properties

CAS No.

143613-71-2

Molecular Formula

C31H43NO

Molecular Weight

445.7 g/mol

IUPAC Name

3,5-bis(4-octylphenyl)-1,2-oxazole

InChI

InChI=1S/C31H43NO/c1-3-5-7-9-11-13-15-26-17-21-28(22-18-26)30-25-31(33-32-30)29-23-19-27(20-24-29)16-14-12-10-8-6-4-2/h17-25H,3-16H2,1-2H3

InChI Key

MCECCQPVAMCIPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CCCCCCCC

Origin of Product

United States

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